molecular formula C11H16O2 B1602099 Methyl perillate CAS No. 26460-67-3

Methyl perillate

Cat. No.: B1602099
CAS No.: 26460-67-3
M. Wt: 180.24 g/mol
InChI Key: JMMLJZJUVKEVCK-SECBINFHSA-N
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Description

Methyl perillate is a monoterpenoid compound found in the plant species Salvia dorisiana. It is characterized by an unsaturated six-membered ring, functionalized at the para position, and an acid group at the C7 position. This compound is notable for its potential as a precursor for the commodity chemical terephthalic acid, which is used in the production of polyethylene terephthalate (PET) plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perillate can be synthesized through the biosynthetic pathway in plants, specifically in the glandular trichomes of Salvia dorisiana. The pathway involves several enzymatic reactions, including the conversion of geranyl diphosphate to limonene, followed by hydroxylation, oxidation, and methylation steps .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation in microorganisms. This method allows for the large-scale production of functionalized plant compounds that are otherwise not available in high quantities . The process involves the methylation of perillyl alcohol using methanol and catalytic p-toluene sulfonic acid, ensuring minimal formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl perillate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Methyl perillate is unique due to its highly functionalized structure, which includes an unsaturated ring and a methylated carboxyl group. Similar compounds include:

This compound stands out due to its potential for large-scale production through fermentation and its role as a precursor for valuable industrial chemicals .

Properties

IUPAC Name

methyl (4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h6,9H,1,4-5,7H2,2-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMLJZJUVKEVCK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556781
Record name Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26460-67-3
Record name Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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